5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
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Overview
Description
5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both oxazole and pyrimidine rings, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted oxazolo[5,4-d]pyrimidine compounds .
Scientific Research Applications
Chemistry
In chemistry, 5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further investigation in cancer therapy .
Medicine
The compound’s potential anticancer properties have also led to its exploration in medicinal chemistry. Researchers are investigating its mechanism of action and its potential as a therapeutic agent for various types of cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. In cancer cells, the compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are essential for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: This compound shares a similar core structure but differs in the substitution pattern, which can affect its chemical reactivity and biological activity.
2-Substituted 9-oxa-guanines: These compounds are analogs of naturally occurring nucleic acid bases and exhibit different biological activities compared to 5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxazole and pyrimidine rings.
Properties
CAS No. |
88584-17-2 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-(dimethylamino)-2-phenyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H12N4O2/c1-17(2)13-15-10(18)9-12(16-13)19-11(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16,18) |
InChI Key |
UERFYJNJSZQWPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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